

Eicosyltriethylammonium bromide chemical properties

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Compound of Interest

Compound Name: Eicosyltriethylammonium bromide

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Eicosyltriethylammonium Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eicosyltriethylammonium bromide, a quaternary ammonium compound (QAC), represents a molecule of significant interest within the realms of organic synthesis, material science, and potentially, drug development. Its amphipathic nature, characterized by a long C20 alkyl (eicosyl) chain and a charged triethylammonium headgroup, imparts surfactant properties that are foundational to its utility. This technical guide provides a comprehensive overview of the known chemical properties of **eicosyltriethylammonium bromide**, alongside inferred characteristics based on structurally related long-chain QACs. This document details plausible experimental protocols for its synthesis and analysis, and explores its potential biological activities and applications, drawing parallels with well-studied analogues.

Chemical and Physical Properties

Quantitative experimental data for **eicosyltriethylammonium bromide** is not extensively available in public literature, likely due to its specialized nature. The following table summarizes its known and estimated properties.



Property	Value	Source/Notes
Molecular Formula	C26H56BrN	[1][2]
Molecular Weight	462.63 g/mol	[1][2]
CAS Number	75222-49-0	[1][2]
Appearance	Likely a white to off-white solid	Inferred from similar long-chain QACs
Melting Point	Not available	
Boiling Point	Not available	_
Solubility	Likely soluble in alcohols and other organic solvents; sparingly soluble in water.	Inferred from surfactant properties.
Synonyms	N,N,N-Triethyl-1- eicosanaminium bromide	[3]

Synthesis and Characterization

While specific literature detailing the synthesis of **eicosyltriethylammonium bromide** is scarce, a standard quaternization reaction (Menschutkin reaction) is the most probable synthetic route.

Experimental Protocol: Synthesis of Eicosyltriethylammonium Bromide

Objective: To synthesize **Eicosyltriethylammonium Bromide** from 1-bromoeicosane and triethylamine.

Materials:

- 1-Bromoeicosane (C20H41Br)
- Triethylamine (N(C₂H₅)₃)



- Ethanol (or another suitable polar aprotic solvent like acetonitrile)
- Diethyl ether (for washing)

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-bromoeicosane in a minimal amount of absolute ethanol.
- Add a stoichiometric excess (e.g., 1.2 to 1.5 equivalents) of triethylamine to the solution.
- Heat the reaction mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Remove the solvent under reduced pressure using a rotary evaporator.
- The resulting crude product, a solid or viscous oil, is then triturated with diethyl ether to precipitate the quaternary ammonium salt and remove unreacted starting materials.
- Filter the solid product and wash with several portions of cold diethyl ether.
- Dry the purified **eicosyltriethylammonium bromide** under vacuum to yield the final product.

Diagram of Synthetic Workflow:



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A generalized workflow for the synthesis of **Eicosyltriethylammonium Bromide**.

Analytical Characterization



Specific spectral data for **eicosyltriethylammonium bromide** is not publicly available. However, the expected spectral characteristics can be inferred from the analysis of similar long-chain quaternary ammonium compounds.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the eicosyl chain (a large multiplet for the -(CH₂)₁₈- groups, and triplets for the terminal CH₃ and the CH₂ group adjacent to the nitrogen). The triethylammonium group would exhibit a quartet for the N-CH₂ protons and a triplet for the terminal CH₃ protons of the ethyl groups.
- 13C NMR: The carbon NMR spectrum would show a series of peaks corresponding to the different carbon environments in the eicosyl and triethyl groups. The carbons closer to the positively charged nitrogen atom would be deshielded and appear at a higher chemical shift.

2.2.2. Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the cation ($C_{26}H_{56}N^+$). The spectrum would show a prominent peak at m/z corresponding to the molecular ion of the cation (462.63 - 79.90 = 382.73). Fragmentation patterns would likely involve the loss of ethyl and longer alkyl chains.

Potential Biological Activity and Applications

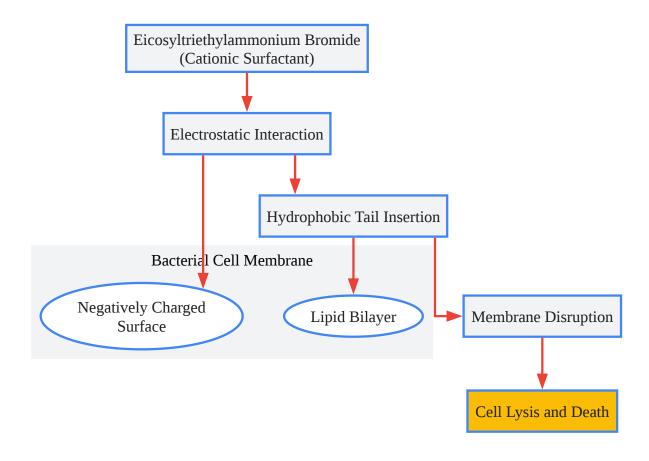
While direct studies on **eicosyltriethylammonium bromide** are limited, the biological activities of other long-chain QACs, such as cetyltrimethylammonium bromide (CTAB), provide insights into its potential applications.[4][5]

Antimicrobial Activity

Long-chain QACs are well-known for their broad-spectrum antimicrobial properties against bacteria, fungi, and viruses.[4][6] The positively charged headgroup interacts with the negatively charged components of microbial cell membranes, leading to membrane disruption and cell death. The long hydrophobic tail facilitates the insertion into the lipid bilayer. It is highly probable that **eicosyltriethylammonium bromide** would exhibit similar antimicrobial activity.

Diagram of Proposed Antimicrobial Mechanism:





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Proposed mechanism of antimicrobial action for a cationic surfactant.

Cytotoxicity and Potential as an Anticancer Agent

Studies on related QACs have demonstrated significant cytotoxicity against various cancer cell lines.[7][8] The mechanism often involves the disruption of mitochondrial membrane potential, leading to apoptosis.[8] Given its structural similarity to other cytotoxic QACs, eicosyltriethylammonium bromide could be investigated for its potential as an anticancer agent. However, this cytotoxicity also implies potential toxicity to healthy cells, a critical consideration in drug development.

Applications in Drug Delivery

The surfactant properties of long-chain QACs make them suitable for use in drug delivery systems, such as nanoemulsions and liposomes, to enhance the solubility and bioavailability of



poorly water-soluble drugs. They can also be used to functionalize nanoparticles for targeted drug delivery.

Safety and Toxicology

Specific toxicological data for **eicosyltriethylammonium bromide** is not readily available. However, as a quaternary ammonium compound, it should be handled with care. Similar compounds are known to be skin and eye irritants. The bromide ion itself can have toxicological effects at high concentrations. A thorough toxicological evaluation would be necessary before any application in drug development.

Conclusion

Eicosyltriethylammonium bromide is a long-chain quaternary ammonium compound with significant potential as a surfactant and antimicrobial agent. While specific experimental data for this compound is limited, its properties and biological activities can be reasonably inferred from the extensive research on related QACs. Further investigation is warranted to fully characterize this molecule and explore its potential applications in drug development and other scientific fields. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for researchers interested in pursuing studies on this and similar long-chain quaternary ammonium salts.

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